molecular formula C13H18Cl2N2O2 B13254954 Methyl 2-(3,4-dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetate

Methyl 2-(3,4-dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetate

Cat. No.: B13254954
M. Wt: 305.20 g/mol
InChI Key: AEQKJSMTBSTZAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(3,4-dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetate is a synthetic organic compound It is characterized by the presence of a dichlorophenyl group, a dimethylaminoethyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3,4-dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetate typically involves the following steps:

    Formation of the dichlorophenyl intermediate: This can be achieved by chlorination of a phenyl precursor.

    Introduction of the dimethylaminoethyl group: This step involves the reaction of the dichlorophenyl intermediate with a dimethylaminoethyl reagent under basic conditions.

    Esterification: The final step is the esterification of the intermediate with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylaminoethyl group.

    Reduction: Reduction reactions can target the ester functional group, converting it to an alcohol.

    Substitution: The dichlorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nitrating agents can be used under acidic conditions.

Major Products Formed

    Oxidation: Products may include N-oxides or carboxylic acids.

    Reduction: Alcohols or amines can be formed.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Methyl 2-(3,4-dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetate may have applications in various fields:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe in molecular biology.

    Medicine: Exploration as a potential pharmaceutical compound, particularly in the development of drugs targeting the central nervous system.

    Industry: Use in the manufacture of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of Methyl 2-(3,4-dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetate would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(3,4-dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}propanoate
  • Ethyl 2-(3,4-dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetate
  • Methyl 2-(3,4-dichlorophenyl)-2-{[2-(methylamino)ethyl]amino}acetate

Uniqueness

Methyl 2-(3,4-dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetate is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness can be leveraged in designing targeted applications in research and industry.

Biological Activity

Methyl 2-(3,4-dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetate, also known as a derivative of the compound BD1047, has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₁₃H₁₈Cl₂N₂O₂
  • CAS Number : 1218712-09-4
  • Molecular Weight : 305.20 g/mol

The compound features a dichlorophenyl group and a dimethylamino ethylamine moiety, which are critical for its biological activity. The presence of electron-withdrawing groups like chlorine is known to enhance the compound's interactions with biological targets.

Research indicates that this compound exhibits significant binding affinity to sigma receptors, particularly sigma-1 receptors. Sigma receptors are implicated in various neuroprotective and antinociceptive effects. The binding affinity of BD1047 to sigma receptors suggests potential applications in treating neurological disorders and pain management .

Sigma Receptor Interaction

  • Binding Affinity : High selectivity for sigma sites.
  • Potential Effects : Neuroprotective properties, modulation of neurotransmitter release.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound. It has been shown to possess activity against certain bacterial strains, particularly those associated with Chlamydia infections. The compound's structure allows it to disrupt bacterial cell function, leading to reduced inclusion numbers and altered morphology in infected cells .

Case Studies

  • Chlamydial Infections :
    • Findings : The compound significantly reduced chlamydial inclusion numbers in HEp-2 cells.
    • Mechanism : Preliminary studies indicate that the compound affects both the size and morphology of chlamydial inclusions, suggesting a direct impact on bacterial replication processes.
  • Antibacterial Spectrum :
    • The compound was tested against various Gram-positive and Gram-negative bacteria, demonstrating a broad spectrum of antimicrobial activity. Its effectiveness was compared to established antibiotics such as penicillin .

Structure-Activity Relationships (SAR)

The SAR studies highlight the importance of specific substituents on the phenyl ring and the dimethylamino group for enhancing biological activity:

Compound ModificationEffect on Activity
Addition of electron-withdrawing groups (e.g., Cl)Increased binding affinity to sigma receptors
Variation in alkyl chain lengthAltered pharmacokinetics and bioavailability
Changes in the aromatic systemSignificant impact on antimicrobial efficacy

These modifications suggest that careful tuning of the chemical structure can lead to enhanced therapeutic profiles.

Toxicity and Safety Profile

Toxicity assessments have been performed using human cell lines and model organisms such as Drosophila melanogaster. Preliminary results indicate that the compound exhibits low toxicity at therapeutic concentrations, making it a promising candidate for further development .

Properties

Molecular Formula

C13H18Cl2N2O2

Molecular Weight

305.20 g/mol

IUPAC Name

methyl 2-(3,4-dichlorophenyl)-2-[2-(dimethylamino)ethylamino]acetate

InChI

InChI=1S/C13H18Cl2N2O2/c1-17(2)7-6-16-12(13(18)19-3)9-4-5-10(14)11(15)8-9/h4-5,8,12,16H,6-7H2,1-3H3

InChI Key

AEQKJSMTBSTZAY-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC(C1=CC(=C(C=C1)Cl)Cl)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.